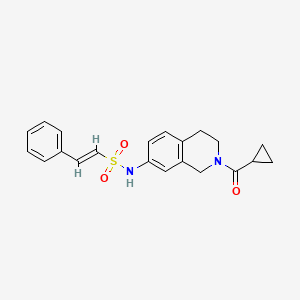
(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interaction Analysis
The compound demonstrates unique molecular interactions, as evidenced in a study by Gelbrich, Haddow, and Griesser (2011), which details the intramolecular and intermolecular hydrogen bonding in a related compound. This research can provide insights into the molecular structure and interactions of (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethenesulfonamide (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Transformation
Ponzo and Kaufman (1995) discussed the synthesis of tetrahydroisoquinolines, a crucial step in producing compounds like the one . Their work delves into the cyclization processes that are fundamental to creating this class of compounds (Ponzo & Kaufman, 1995).
Inhibitory and Binding Effects
Mader et al. (2011) explored isoquinolinesulfonamides and their inhibitory effects on human carbonic anhydrases, demonstrating the potential biochemical applications of compounds like this compound in medicinal chemistry (Mader et al., 2011).
Anticancer Potential
Redda, Gangapuram, and Ardley (2010) synthesized tetrahydroisoquinoline derivatives with potential anticancer properties, which highlights the possible therapeutic applications of compounds with similar structures (Redda, Gangapuram, & Ardley, 2010).
Pharmaceutical Applications
The research by Blank et al. (1980) on tetrahydroisoquinoline-7-sulfonanilides, which are structurally related to the compound , provides insights into their potential use in pharmaceutical applications, particularly in enzyme inhibition (Blank et al., 1980).
properties
IUPAC Name |
(E)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-21(18-6-7-18)23-12-10-17-8-9-20(14-19(17)15-23)22-27(25,26)13-11-16-4-2-1-3-5-16/h1-5,8-9,11,13-14,18,22H,6-7,10,12,15H2/b13-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJNRUXRANWPLK-ACCUITESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)

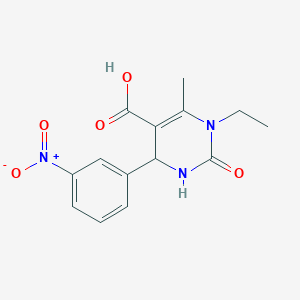

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)
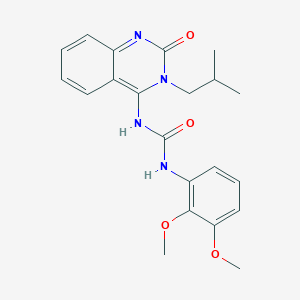
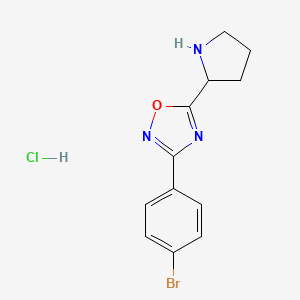

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)
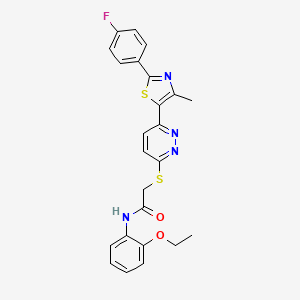
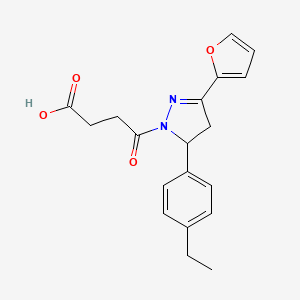
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)